Hydrazine, (2-butylphenyl)-

Descripción general

Descripción

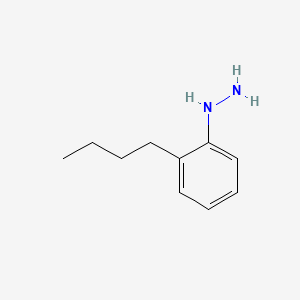

Hydrazine, (2-butylphenyl)- is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hydrazine, (2-butylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine, (2-butylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Hydrazine derivatives, including Hydrazine, (2-butylphenyl)- , have garnered significant attention due to their diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and relevant research findings.

Overview of Hydrazine Derivatives

Hydrazines are organic compounds characterized by the presence of a hydrazine functional group (). The specific compound under consideration, Hydrazine, (2-butylphenyl)- , is a substituted hydrazine that has been studied for its antimicrobial, anticancer, and insecticidal properties.

1. Antimicrobial Properties

Hydrazine derivatives have shown promising antimicrobial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) studies have demonstrated that certain hydrazine derivatives exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA). In one study, specific derivatives displayed MIC values comparable to standard antibiotics like ciprofloxacin and ampicillin .

- A detailed examination revealed that compounds with hydrazine moieties can effectively inhibit bacterial growth through various mechanisms, including disruption of bacterial cell membranes and interference with metabolic pathways .

2. Anticancer Activity

Research indicates that hydrazine derivatives possess anticancer properties:

- Compounds such as (2-butylphenyl)hydrazine have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. The ability to inhibit histone deacetylases (HDAC) has also been noted, which plays a crucial role in cancer progression .

- A study highlighted that certain hydrazine derivatives could block cell cycle progression in cancer cells, particularly in the G2/M phase, thereby inhibiting cell proliferation .

3. Insecticidal Activity

Hydrazine compounds have been explored for their potential as insect growth regulators:

- Novel derivatives have demonstrated larvicidal activity against Culex pipiens pallens, with some compounds acting as ecdysteroid agonists, which regulate molting in insects . This suggests a potential application in pest control.

The biological activities of hydrazine derivatives can be attributed to several mechanisms:

- Antioxidant Activity : Many hydrazines exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .

- Enzyme Inhibition : Hydrazines have been found to inhibit various enzymes such as lipoxygenase and HDACs, impacting inflammatory responses and cancer cell growth .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that hydrazines can induce ROS production in fungal cells, leading to cellular damage and death .

Case Studies

Several case studies highlight the effectiveness of hydrazine derivatives:

- A study involving a series of phenylhydrazide compounds showed that specific structures led to enhanced antifungal activity against resistant strains of fungi, outperforming traditional antifungal agents like fluconazole .

- Research on the larvicidal activity of novel hydrazine derivatives indicated significant growth inhibition in target insect populations, suggesting their potential as eco-friendly pest control agents .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Hydrazine derivatives, including hydrazine, (2-butylphenyl)-, have been extensively studied for their pharmacological properties. They are known for their potential as therapeutic agents due to their ability to form hydrazone derivatives, which exhibit a range of biological activities.

Anticancer Properties

Research has demonstrated that hydrazone derivatives can possess anticancer activity. For instance, certain synthesized hydrazones have shown effectiveness against various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. A study highlighted the synthesis and evaluation of hydrazone compounds that exhibited significant cytotoxicity against human cancer cells, indicating their potential as anticancer drugs .

Anti-inflammatory Effects

Hydrazones derived from hydrazine compounds have also been evaluated for anti-inflammatory properties. In one study, a series of bis-hydrazone derivatives were synthesized and tested for their anti-inflammatory effects using formalin-induced paw edema models in rats. The results indicated that these compounds exhibited notable anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases .

Analgesic Activity

Some hydrazine derivatives have been reported to possess analgesic effects. A specific compound derived from hydrazine was tested in animal models and demonstrated significant pain relief comparable to standard analgesics like indomethacin .

Analytical Applications

Hydrazine derivatives are valuable in analytical chemistry due to their ability to form stable complexes with metal ions. This property is exploited in various detection methods.

Metal Ion Detection

Hydrazone derivatives of hydrazine have been utilized for the spectrophotometric determination of metal ions such as copper and nickel. These derivatives can form colored complexes with metal ions, allowing for sensitive detection at low concentrations. For example, a specific hydrazone derivative was used to detect copper ions in environmental samples with a detection limit in the microgram range .

Environmental Monitoring

The analytical capabilities of hydrazine derivatives extend to environmental monitoring, where they are employed to assess metal contamination in soil and water samples. Their ability to form stable complexes makes them suitable for developing sensitive analytical methods for environmental analysis .

Material Science Applications

In materials science, hydrazine compounds are investigated for their role as reducing agents and precursors in the synthesis of nanomaterials.

Nanoparticle Synthesis

Hydrazine has been used as a reducing agent in the synthesis of metallic nanoparticles. For instance, it has been demonstrated that substituted hydrazines can facilitate the growth of metallic silver nanoparticles through direct liquid injection thermal atomic layer deposition techniques. This application highlights the versatility of hydrazine derivatives in nanotechnology .

Polymer Chemistry

Hydrazones derived from hydrazine can also be incorporated into polymer matrices to enhance their properties. The incorporation of these compounds into polymer formulations can improve mechanical strength and thermal stability, making them suitable for various industrial applications .

Propiedades

IUPAC Name |

(2-butylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-6-9-7-4-5-8-10(9)12-11/h4-5,7-8,12H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQFEJWVOGZWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207671 | |

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58928-63-5 | |

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058928635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.